(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid is a compound that features a thiophene ring substituted with a methyl group and an amino acid side chain. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including (3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid, can be achieved through several methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes such as the Gewald reaction and Paal-Knorr synthesis. These methods are favored due to their high yields and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others may inhibit specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3R)-3-Amino-3-(3-methylthiophen-2-YL)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain. This structural uniqueness may confer distinct biological activities and properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-3-12-8(5)6(9)4-7(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
PXTDRMAWCZZRKO-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=C(SC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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